Cas no 111901-42-9 (Chryseno[3,4-b]oxirene-1,2-diol,1,2,2a,3a-tetrahydro-10-methyl-, [1S-(1a,2b,2aa,3aa)]- (9CI))

Chryseno[3,4-b]oxirene-1,2-diol,1,2,2a,3a-tetrahydro-10-methyl-, [1S-(1a,2b,2aa,3aa)]- (9CI) structure
111901-42-9 structure
Product Name:Chryseno[3,4-b]oxirene-1,2-diol,1,2,2a,3a-tetrahydro-10-methyl-, [1S-(1a,2b,2aa,3aa)]- (9CI)
CAS-nummer:111901-42-9
MF:C19H16O3
MW:292.328545570374
CID:160391
PubChem ID:119140
Update Time:2025-04-19

Chryseno[3,4-b]oxirene-1,2-diol,1,2,2a,3a-tetrahydro-10-methyl-, [1S-(1a,2b,2aa,3aa)]- (9CI) Chemische en fysische eigenschappen

Naam en identificatie

    • Chryseno[3,4-b]oxirene-1,2-diol,1,2,2a,3a-tetrahydro-10-methyl-, [1S-(1a,2b,2aa,3aa)]- (9CI)
    • Chryseno(3,4-b)oxirene-1,2-diol, 1,2,2a,3a-tetrahydro-10-methyl-, (1S-(1alpha,2beta,2aalpha,3aalpha))-
    • 111901-42-9
    • 5-Methylchrysene-7R,8S-diol-9S,10R-epoxide
    • Trans-7,8-dihydroxy-anti-9,10-epoxy-7,8,9,10-tetrahydro-5-methylchrysene
    • CCRIS 1749
    • ANTI-(+/-)-TRANS-7,8,9,10-TETRAHYDRO-5-METHYLCHRYSENE-7,8-DIOL-9,10-EPOXIDE
    • 9,10-Epoxy-7,8-dihydroxy-7,8,9,10-tetrahydro-5-methylchrysene
    • 81851-67-4
    • anti-(+-)-trans-7,8,9,10-Tetrahydro-5-methylchrysene-7,8-diol-9,10-epoxide
    • 5-Methylchrysene-7,8-diol-9,10-epoxide
    • Chryseno(3,4-b)oxirene-1,2-diol, 1,2,2a,3a-tetrahydro-10-methyl-, (1alpha,2beta,2aalpha,3aalpha)-
    • CCRIS 6165
    • Inchi: 1S/C19H16O3/c1-9-8-13-15(18-19(22-18)17(21)16(13)20)12-7-6-10-4-2-3-5-11(10)14(9)12/h2-8,16-21H,1H3/t16-,17+,18-,19+/m0/s1
    • InChI-sleutel: LMQWCOZFQUNBGM-ZSYWTGECSA-N
    • LACHT: O1[C@H]2C3C4C=CC5C=CC=CC=5C=4C(C)=CC=3[C@@H]([C@H]([C@@H]12)O)O

Berekende eigenschappen

  • Exacte massa: 292.11
  • Monoisotopische massa: 292.11
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 2
  • Aantal waterstofbondacceptatoren: 3
  • Zware atoomtelling: 22
  • Aantal draaibare bindingen: 0
  • Complexiteit: 452
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 4
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 2.6
  • Topologisch pooloppervlak: 53Ų

Experimentele eigenschappen

  • Dichtheid: 1.429
  • Kookpunt: 570.6°Cat760mmHg
  • Vlampunt: 298.9°C
  • Brekindex: 1.786
Aanbevolen leveranciers
上海嵘奥生物技术有限公司
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
上海嵘奥生物技术有限公司
烟台朗裕新材料科技有限公司
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Enjia Trading Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Enjia Trading Co., Ltd
SHOCHEM(SHANGHAI) CO.,lTD
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
SHOCHEM(SHANGHAI) CO.,lTD
Essenoi Fine Chemical Co., Limited
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie